molecular formula C10H16N2O2 B11045780 N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide

N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide

Cat. No.: B11045780
M. Wt: 196.25 g/mol
InChI Key: DHXZIGJBBZDCTL-UHFFFAOYSA-N
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Description

N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate acylating agents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

N-methyl-1-prop-2-enoylpiperidine-4-carboxamide

InChI

InChI=1S/C10H16N2O2/c1-3-9(13)12-6-4-8(5-7-12)10(14)11-2/h3,8H,1,4-7H2,2H3,(H,11,14)

InChI Key

DHXZIGJBBZDCTL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCN(CC1)C(=O)C=C

Origin of Product

United States

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